BENGHE Methodological & Application

Check Availability & Pricing

Application Notes: The Use of Catechins as
Natural Antioxidants in the Food Industry

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Catechin

Cat. No.: B1668976

Introduction

Catechins are a group of polyphenolic compounds belonging to the flavan-3-ol subgroup of
flavonoids, abundantly found in various plants, including tea leaves, cocoa, grapes, and various
fruits.[1][2][3] Their potent antioxidant properties have garnered significant interest in the food
industry as a natural alternative to synthetic antioxidants for preserving food quality, extending
shelf-life, and enhancing the nutritional value of food products.[4] Catechins, particularly those
from green tea such as (-)-epigallocatechin gallate (EGCG), (-)-epigallocatechin (EGC), (-)-
epicatechin gallate (ECG), and (-)-epicatechin (EC), are recognized for their strong
antioxidant capabilities.

The primary function of catechins as antioxidants is to mitigate oxidative stress, a key factor in
food spoilage which leads to the degradation of lipids, proteins, and pigments, resulting in off-
flavors, discoloration, and loss of nutritional value. Catechins exert their protective effects
through multiple mechanisms, making them highly effective in various food matrices.

Mechanism of Action
The antioxidant efficacy of catechins stems from both direct and indirect mechanisms:
o Direct Antioxidant Activity:

o Free Radical Scavenging: The chemical structure of catechins, specifically the presence
of phenolic hydroxyl groups, allows them to donate a hydrogen atom or an electron to
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neutralize highly reactive free radicals (like peroxyl and alkoxyl radicals), thus breaking the
chain reaction of oxidation.

o Metal lon Chelation: Catechins can chelate pro-oxidant metal ions like iron (Fe2*) and
copper (Cuz*), which catalyze the formation of free radicals. The gallate moiety found in
EGCG and ECG enhances this metal-chelating ability.

« Indirect Antioxidant Activity:

o Upregulation of Endogenous Antioxidant Enzymes: Catechins can indirectly enhance the
body's defense system by inducing the expression and activity of key antioxidant enzymes
such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH).

o Modulation of Signaling Pathways: Catechins influence cellular signaling pathways
involved in oxidative stress response. For instance, they can activate the Keap1l/Nrf2/ARE
pathway, which is a primary regulator of antioxidant enzyme production, and inhibit pro-
inflammatory pathways like MAPK/AP-1 and NF-kB, further reducing oxidative stress.

Data Presentation

Table 1: Efficacy of Tea Catechins in Reducing Lipid Oxidation (TBARS) in Meat Products
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Food Matrix

Catechin
Concentration

Storage
Conditions

TBARS
Reduction vs. Reference

Control

Chicken Meat
(Breast & Thigh)

50, 100, 200,
300 mg/kg feed

Frozen at -20°C

for 9 months

Dose-dependent
reduction in
TBARS values.
200 and 300
mg/kg were most

effective.

Chicken Meat
(Breast & Thigh)

200 mg/kg feed

(Tea Catechins)

Frozen at -20°C
forupto 3
months

Antioxidant
activity was
equivalent to 200
mg/kg feed of a-
tocopheryl
acetate.

Chicken Meat
(Breast & Thigh)

300 mg/kg feed

(Tea Catechins)

Frozen at -20°C
forupto 9
months

Required to
match the long-
term antioxidant
effect of 200
mg/kg o-
tocopheryl
acetate.

Significant

reduction in lipid

400 ppm and Refrigerated at o
Pork Meatballs oxidation
800 ppm 4°C
compared to
control.
Significant
reduction in lipid
400 ppm and S
Pork Meatballs Frozen at -20°C oxidation
800 ppm
compared to
control.
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TBARS (Thiobarbituric Acid Reactive Substances) values are expressed as mg

malondialdehyde (MDA) equivalents per kg of meat. A lower TBARS value indicates less lipid

oxidation.

Table 2: Comparative Antioxidant Activity of Standard Catechins

Antioxidant Activity

Antioxidant Activity

. (mM Trolox (mM Trolox
Catechin Standard . . Reference
Equivalent) - ABTS Equivalent) - DPPH
Assay Assay
-)-epigallocatechin
()-epig 1.13+0.01 0.85+0.02
gallate (EGCq)
(+)-gallocatechin
1.12+0.01 0.84+0.01
gallate (GCqg)
(-)-epicatechin gallate
1.01 +0.02 0.76 £ 0.01
(ECg)
(-)-epigallocatechin
0.74+£0.01 0.44+£0.01
(EGC)
(+)-gallocatechin (GC) 0.69 + 0.01 0.43+£0.01
(-)-epicatechin (EC) 0.59+0.01 0.38£0.01
(+)-catechin (C) 0.58 £ 0.01 0.37+£0.01

Data represents the mean + standard deviation. Higher Trolox Equivalent values indicate

greater antioxidant activity.

Visualizations
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Caption: Direct and indirect antioxidant mechanisms of catechins.
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Caption: Workflow for assessing catechin antioxidant efficacy in food.
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Caption: Catechin-mediated activation of the Keap1/Nrf2/ARE pathway.
Experimental Protocols

Protocol 1: Extraction of Catechins from Green Tea
Leaves

This protocol provides a general method for solvent extraction of catechins for laboratory-scale
analysis.

Materials:
o Dried green tea leaves, ground to a fine powder
o Ethanol (50% aqueous solution)

+ Centrifuge and centrifuge tubes
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Rotary evaporator

Water bath

Filter paper (Whatman No. 1 or equivalent)

Analytical balance
Procedure:
o Sample Preparation: Weigh 10 g of powdered dry green tea leaves.

o Extraction: a. Add 100 mL of 50% ethanol to the tea powder in a flask. b. Incubate in a
shaking water bath at a controlled temperature (e.g., 60-80°C) for 2 hours.

o Separation: a. Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid material.
b. Decant the supernatant and filter it through filter paper to remove any remaining fine
particles.

e Solvent Evaporation: a. Concentrate the filtered extract using a rotary evaporator under
reduced pressure at 40-50°C to remove the ethanol. b. The remaining agueous solution can
be freeze-dried to obtain a crude catechin powder.

o Storage: Store the dried extract at -20°C in a desiccator, protected from light and moisture.
Protocol 2: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical

Scavenging Assay

This spectrophotometric assay measures the capacity of an antioxidant to scavenge the stable
DPPH free radical.

Materials:
o DPPH solution (e.g., 0.1 mM in methanol)
o Catechin extract or standard, dissolved in methanol at various concentrations

¢ Methanol (as blank and solvent)
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» 96-well microplate

e Microplate reader

» Positive control (e.g., Trolox, Ascorbic Acid)
Procedure:

o Preparation: Prepare a series of dilutions of the catechin extract and the positive control in
methanol.

e Reaction Mixture: a. In a 96-well plate, add 20 uL of each sample dilution, control, or blank
(methanol) to separate wells. b. Add 200 L of the freshly prepared DPPH working solution
to each well. Mix gently.

e Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
» Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

» Calculation: Calculate the percentage of radical scavenging activity using the following
formula:

o % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

o Where Abs_control is the absorbance of the DPPH solution with methanol, and
Abs_sample is the absorbance of the DPPH solution with the catechin sample.

e |ICso Determination: Plot the % inhibition against the sample concentration to determine the
ICso0 value (the concentration required to scavenge 50% of the DPPH radicals).

Protocol 3: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-
6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of antioxidants to scavenge the ABTS radical cation (ABTSe*).
Materials:

e ABTS stock solution (e.g., 7.4 mM in water)
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Potassium persulfate solution (e.g., 2.6 mM in water)

Phosphate Buffered Saline (PBS, pH 7.4) or ethanol

Catechin extract or standard, dissolved in the appropriate solvent

96-well microplate

Microplate reader
Procedure:

o Preparation of ABTSe* Stock Solution: a. Mix the ABTS stock solution and potassium
persulfate solution in equal volumes. b. Allow the mixture to stand in the dark at room
temperature for 12-16 hours to generate the radical cation.

e Preparation of ABTSe* Working Solution: a. Dilute the ABTSe* stock solution with PBS or
ethanol to obtain an absorbance of 0.70 (= 0.02) at 734 nm.

e Reaction Mixture: a. In a 96-well plate, add 10 pL of each sample dilution to separate wells.
b. Add 190 pL of the ABTSe* working solution to each well. Mix thoroughly.

 Incubation: Incubate the plate at room temperature for 6-10 minutes.
o Measurement: Measure the absorbance at 734 nm.

o Calculation: Calculate the percentage of inhibition as described in the DPPH protocol. The
results can be expressed as Trolox Equivalents (TEAC) by comparing the antioxidant
response of the sample to that of a Trolox standard curve.

Protocol 4: TBARS (Thiobarbituric Acid Reactive
Substances) Assay for Lipid Peroxidation

This assay quantifies malondialdehyde (MDA), a secondary product of lipid peroxidation, and is
widely used for meat and fatty foods.

Materials:
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e Food sample (e.g., 5-10 g of minced meat)
 Trichloroacetic acid (TCA) solution (e.g., 10% w/v)
e Thiobarbituric acid (TBA) reagent (e.g., 0.02 M in water or buffer)

o Butylated hydroxytoluene (BHA) or Propyl gallate (to prevent further oxidation during the
assay)

o Malondialdehyde (MDA) or 1,1,3,3-tetraethoxypropane (TEP) for standard curve
e Spectrophotometer or fluorometer

e Heating block or water bath (95-100°C)

Procedure:

o Sample Homogenization: Homogenize the food sample in an acidic solution (e.g., TCA)
containing an antioxidant like BHA.

o Protein Precipitation & Extraction: a. Centrifuge the homogenate to precipitate proteins and
extract the MDA into the supernatant.

e Reaction: a. Mix an aliquot of the supernatant with an equal volume of TBA reagent in a test
tube. b. Heat the mixture at 95°C for 30-60 minutes. A pink-colored complex will form. c. Cool
the tubes rapidly in an ice bath.

o Measurement: a. Centrifuge the tubes again to clarify the solution. b. Measure the
absorbance of the supernatant at 532 nm.

e Quantification: a. Prepare a standard curve using MDA or TEP. b. Calculate the
concentration of TBARS in the sample and express the results as mg MDA equivalents per
kg of sample.

Protocol 5: Quantification of Individual Catechins by
HPLC
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High-Performance Liquid Chromatography (HPLC) is the standard method for separating and
quantifying individual catechin compounds.

Materials:

HPLC system with a UV or Diode Array Detector (DAD)

Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 um particle size)

Mobile Phase A: 0.1% formic acid or phosphoric acid in water

Mobile Phase B: Acetonitrile or methanol

Catechin standards (EGCG, EGC, ECG, EC, etc.)

Sample extract (from Protocol 1), filtered through a 0.45 pum syringe filter
Procedure:

o Standard Preparation: Prepare a stock solution containing a mixture of all catechin
standards. Create a series of dilutions to generate a multi-point calibration curve for each
compound.

o Chromatographic Conditions (Example):
o Column: C18 reversed-phase.
o Detection Wavelength: 280 nm.
o Flow Rate: 1.0 mL/min.
o Column Temperature: 30-37°C.
o Injection Volume: 10-20 pL.

o Gradient Elution: A typical gradient starts with a high percentage of aqueous mobile phase
(A) and gradually increases the percentage of the organic mobile phase (B) to elute the
catechins based on their polarity.

© 2025 BenchChem. All rights reserved. 12 /14 Tech Support


https://www.benchchem.com/product/b1668976?utm_src=pdf-body
https://www.benchchem.com/product/b1668976?utm_src=pdf-body
https://www.benchchem.com/product/b1668976?utm_src=pdf-body
https://www.benchchem.com/product/b1668976?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668976?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

e Analysis: a. Inject the prepared standards to establish retention times and calibration curves.
b. Inject the filtered sample extract.

» Quantification: Identify the catechin peaks in the sample chromatogram by comparing their
retention times with the standards. Quantify the concentration of each catechin by relating
its peak area to the corresponding calibration curve.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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